molecular formula C6H8BrN3O2 B6198607 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 2694728-68-0

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6198607
CAS No.: 2694728-68-0
M. Wt: 234.1
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Description

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,3-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the triazole ring.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-1,2,3-triazole: Lacks the isopropyl group, leading to different chemical properties and reactivity.

    2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid:

    5-chloro-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

The presence of both the bromine atom and the isopropyl group in 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a building block in medicinal chemistry and materials science highlight its significance.

Properties

CAS No.

2694728-68-0

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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